molecular formula C15H17Cl2N3O2 B5413813 2-(2,4-Dichloro-phenoxy)-N-(3-imidazol-1-yl-propyl)-propionamide

2-(2,4-Dichloro-phenoxy)-N-(3-imidazol-1-yl-propyl)-propionamide

Cat. No.: B5413813
M. Wt: 342.2 g/mol
InChI Key: TXJUGEQXMMVYCP-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-phenoxy)-N-(3-imidazol-1-yl-propyl)-propionamide is a synthetic small molecule characterized by a propionamide backbone linked to a 2,4-dichlorophenoxy group and an imidazole-containing alkyl chain.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-imidazol-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-11(22-14-4-3-12(16)9-13(14)17)15(21)19-5-2-7-20-8-6-18-10-20/h3-4,6,8-11H,2,5,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJUGEQXMMVYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chlorinated Aromatic Compounds

  • 3-Chloro-N-phenyl-phthalimide (): This compound features a chlorinated aromatic ring fused to a phthalimide scaffold. Unlike the target compound, it lacks an imidazole group and propionamide linker. Its primary application is in polymer synthesis due to its role as a monomer precursor . Key Difference: The phthalimide core confers rigidity, whereas the target compound’s flexible propionamide chain may enhance binding to dynamic biological targets.

Heterocyclic Amides

  • 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole (5cp) ():
    This benzimidazole derivative shares a chlorinated aromatic group and an amide bond but replaces the imidazole with a benzimidazole heterocycle. Its NMR and HRMS data suggest stability under synthetic conditions, which may parallel the target compound’s behavior .
    • Key Difference : Benzimidazole’s extended π-system could enhance DNA intercalation, whereas imidazole in the target compound may favor metal coordination or enzymatic inhibition.

Propionamide-Containing Bioactive Molecules

  • 4P-PDOT and TAK375 (): These GPCR ligands feature propionamide linkers, similar to the target compound. For example, TAK375’s (S)-N-propionamide group is critical for melatonin receptor binding . Key Insight: The target compound’s propionamide chain may similarly serve as a pharmacophore for receptor interactions, though its dichlorophenoxy group could alter selectivity compared to TAK375’s indeno-furan system.

Comparative Data Table

Compound Aromatic Substituents Heterocycle Amide Type Reported Activity/Use
Target Compound 2,4-Dichlorophenoxy Imidazole Propionamide Hypothetical receptor ligand
3-Chloro-N-phenyl-phthalimide 3-Chloro, N-phenyl Phthalimide Phthalimide Polymer synthesis
5cp (benzimidazole derivative) 4-Chlorophenyl Benzimidazole Carboxamide Synthetic intermediate
TAK375 (GPCR ligand) Indeno-furan None Propionamide Melatonin receptor agonist

Research Findings and Hypotheses

Heterocycle-Driven Activity :
The imidazole group may confer metal-binding capacity absent in phthalimide-based compounds (), suggesting utility in enzyme inhibition (e.g., cytochrome P450) .

Notes

  • Research Gaps : Experimental data on the target compound’s pharmacokinetics, toxicity, and specific biological targets are absent and require further investigation.
  • Key Inference : Structural features suggest the compound may occupy a niche between halogenated aromatics (e.g., ) and propionamide-based therapeutics (e.g., ), warranting exploration in drug discovery pipelines.

Q & A

Q. Example Workflow :

In vitro assay with mGluR5-expressing HEK293 cells.

Cross-validate with SPR (surface plasmon resonance) for binding kinetics.

Correlate computational docking (∆G < −9 kcal/mol) with experimental IC₅₀ values .

Basic: What are the critical parameters for ensuring purity during synthesis?

Methodological Answer:

  • Reaction Monitoring : Use TLC (Rf = 0.5 in ethyl acetate:hexane = 1:1) to track intermediate formation .
  • Byproduct Removal : Acid-base washes (e.g., 5% NaHCO₃) eliminate unreacted acyl chlorides .
  • Final Crystallization : Ethanol-water (3:1) yields >95% purity, as validated by melting point consistency (141–143°C for triazole analogs) .

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